An In-depth Technical Guide to a Versatile Aminopyridine Building Block
An In-depth Technical Guide to a Versatile Aminopyridine Building Block
A Note on the Target Compound: Initial research for "6-Bromopyridazin-4-amine" (CAS Number 1379294-26-4) did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound is either novel, proprietary, or not extensively characterized in accessible literature. To provide a valuable and technically rich resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented analogue: 6-Bromopyridin-3-amine (CAS Number 13534-97-9). This compound shares key structural motifs—a halogenated diazine ring with an amino group—and its extensive application in medicinal chemistry serves as an excellent proxy to illustrate the synthetic utility and strategic value of this class of molecules.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, consistently found in a diverse array of FDA-approved drugs.[1] Its presence can significantly enhance a molecule's pharmacological profile, improving biochemical potency, metabolic stability, and cellular permeability.[1][2] When functionalized with both an amino and a bromo group, as in 6-bromopyridin-3-amine, the resulting molecule is a powerful bifunctional building block.[3] This strategic arrangement offers two distinct reactive handles: a nucleophilic amino group and a bromine atom primed for palladium-catalyzed cross-coupling reactions.[3] This duality allows for sequential, controlled modifications, making it a cornerstone intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[3][4] This guide provides an in-depth look at the properties, synthesis, and core reactivity of 6-bromopyridin-3-amine, offering field-proven insights for its effective utilization in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its use in synthesis. The data presented below serves as a baseline for identity confirmation and quality control.
Physical and Chemical Properties
6-Bromopyridin-3-amine typically presents as a solid, ranging from light yellow to light brown in crystalline form.[4] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13534-97-9 | [5] |
| Molecular Formula | C₅H₅BrN₂ | [5] |
| Molecular Weight | 173.01 g/mol | [4][5] |
| Appearance | Solid, Light yellow needles, Light brown crystalline powder | [4][6] |
| Melting Point | 74-76 °C | [4][6][7][8] |
| Boiling Point | 180 °C | [4][6] |
| Density | 1.71 - 1.835 g/cm³ | [4][6] |
| IUPAC Name | 6-bromopyridin-3-amine | [5] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for verifying the structure and purity of 6-bromopyridin-3-amine before its use in subsequent reactions.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the substitution pattern on the pyridine ring. The predicted chemical shifts and couplings are distinct for each proton.[4] In CDCl₃, one would expect to see a doublet for the proton at the 2-position, a doublet of doublets for the proton at the 4-position, and another doublet for the proton at the 5-position, alongside a broad singlet for the amine protons.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the number and electronic environment of the carbon atoms in the molecule.[4]
-
Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum shows characteristic N-H stretching bands (typically two) between 3450-3300 cm⁻¹, a strong N-H bending vibration around 1620-1580 cm⁻¹, and a C-N stretching band between 1350-1250 cm⁻¹.[4]
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Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight.[4] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.[5]
| Spectroscopic Data | Predicted Values and Interpretation | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.10 (d, J≈2.8 Hz, 1H, H-2), ~7.25 (d, J≈8.4 Hz, 1H, H-5), ~7.08 (dd, J≈8.4, 2.8 Hz, 1H, H-4), ~3.75 (br s, 2H, -NH₂) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~142.2, ~140.0, ~139.5, ~133.9, ~127.5, ~124.0 | [4] |
| IR (KBr, cm⁻¹) | ν 3440, 3320 (N-H stretch), 1610 (N-H bend), 1580, 1480 (C=C/C=N stretch), 820 (C-H bend) | [4] |
| Mass Spectrum (GC-MS) | m/z 173/175 (M⁺), 94, 67 | [4][5] |
Synthesis and Purification
A reliable and scalable synthesis is crucial for the consistent supply of high-quality starting materials. 6-Bromopyridin-3-amine can be efficiently synthesized via the direct bromination of 3-aminopyridine.[8]
Causality Behind the Method:
The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. It is an electrophilic bromine source that is easier and safer to handle than elemental bromine. The reaction is typically performed in a polar aprotic solvent like acetonitrile, which facilitates the dissolution of the starting materials and the reaction's progress.[8] The regioselectivity, favoring bromination at the 6-position, is directed by the activating effect of the amino group.
Experimental Protocol: Synthesis of 6-Bromopyridin-3-amine
-
Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield 6-bromopyridin-3-amine as a solid.
Core Reactivity and Applications in Medicinal Chemistry
The synthetic power of 6-bromopyridin-3-amine lies in its two orthogonal reactive sites. The amino group can act as a nucleophile or a directing group, while the C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions.[3] This allows for a modular and convergent approach to building complex molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction in modern medicinal chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in many kinase inhibitors.[3][9]
Mechanistic Insight: The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 6-bromopyridin-3-amine.
-
Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the boronic acid.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried Schlenk tube, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reaction Setup: Seal the tube, evacuate, and backfill with an inert gas. Add 6-bromopyridin-3-amine (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent like toluene.
-
Execution & Monitoring: Heat the reaction mixture to 100-110 °C. [3]Monitor the reaction by LC-MS for the consumption of the starting material and the appearance of the product's mass peak. Reaction times typically range from 12-24 hours. [3]4. Workup & Validation: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. [3]Wash the filtrate with water and brine, then dry and concentrate. [3]Confirmation of the product structure is achieved via NMR and mass spectrometry.
Synthetic Workflow Visualization
The power of 6-bromopyridin-3-amine lies in its ability to serve as a launchpad for diverse molecular architectures, as illustrated in the workflow below.
Safety and Handling
As with any laboratory chemical, proper handling of 6-bromopyridin-3-amine is essential. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE). [5]
| Hazard Information | Precautionary Measures |
|---|---|
| GHS Hazard Statements | H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H335: May cause respiratory irritation. [5] |
| Personal Protective Equipment | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. [8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. [11] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. [6]|
Conclusion
While the specifically requested 6-Bromopyridazin-4-amine remains an enigmatic target, this guide on its close structural relative, 6-Bromopyridin-3-amine, demonstrates the profound utility of halogenated aminodiazines in modern drug discovery. Its dual reactivity, enabling robust and modular synthetic strategies through cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, solidifies its role as a high-value intermediate. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined herein provides a solid foundation for leveraging this and similar scaffolds to construct the next generation of complex, biologically active molecules.
References
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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